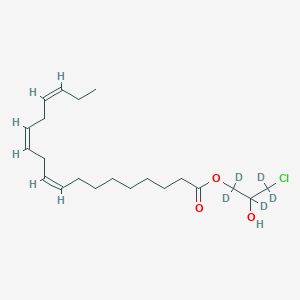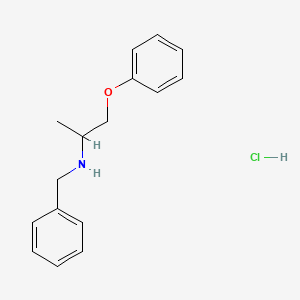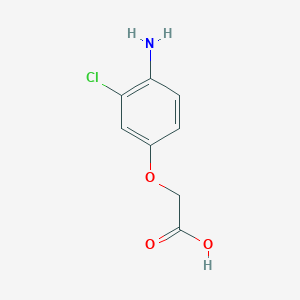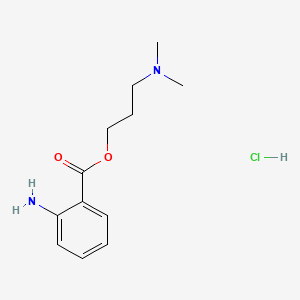
3-(Dimethylamino)propyl 2-Aminobenzoate Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)propyl 2-Aminobenzoate Hydrochloride is a chemical compound known for being an impurity of benzydamine hydrochloride . It has a molecular formula of C₁₂H₁₈N₂O₂·HCl and a molecular weight of 258.76 g/mol . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)propyl 2-Aminobenzoate Hydrochloride typically involves the esterification of 2-aminobenzoic acid with 3-(dimethylamino)propanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)propyl 2-Aminobenzoate Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
3-(Dimethylamino)propyl 2-Aminobenzoate Hydrochloride is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)propyl 2-Aminobenzoate Hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and bind to specific proteins, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzydamine Hydrochloride: This compound is closely related to 3-(Dimethylamino)propyl 2-Aminobenzoate Hydrochloride and shares similar chemical properties.
2-Aminobenzoic Acid: This compound is a precursor in the synthesis of this compound.
3-(Dimethylamino)propanol: This compound is another precursor used in the synthesis of this compound.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of scientific research applications. Its ability to undergo various chemical reactions and interact with specific molecular targets sets it apart from other similar compounds .
Properties
Molecular Formula |
C12H19ClN2O2 |
|---|---|
Molecular Weight |
258.74 g/mol |
IUPAC Name |
3-(dimethylamino)propyl 2-aminobenzoate;hydrochloride |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-14(2)8-5-9-16-12(15)10-6-3-4-7-11(10)13;/h3-4,6-7H,5,8-9,13H2,1-2H3;1H |
InChI Key |
QUNYWHDRKQWCSP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCOC(=O)C1=CC=CC=C1N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


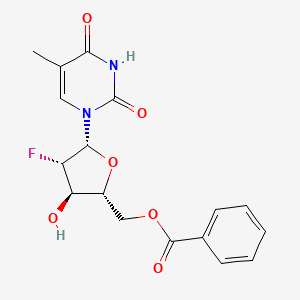
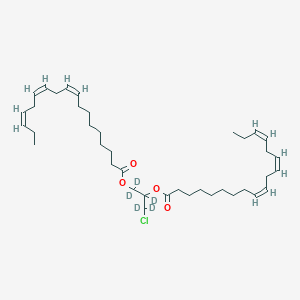

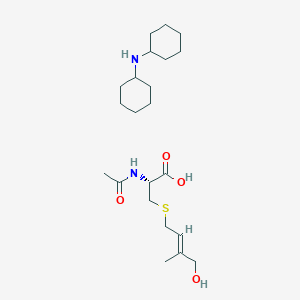
![3-[Benzyl(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B13859626.png)
![2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-4-(5-methylpyrimidin-2-yl)-1,3-thiazole](/img/structure/B13859628.png)
![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,15,16-trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol](/img/structure/B13859636.png)

![N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-urea](/img/structure/B13859647.png)
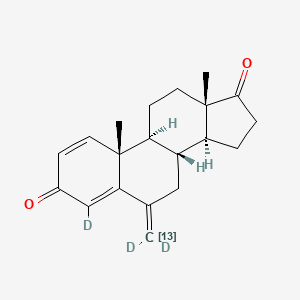
![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[cyano-(1-hydroxycyclohexyl)methyl]phenoxy]oxane-2-carboxylate](/img/structure/B13859666.png)
